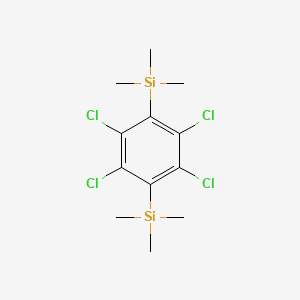

Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl-

Description

Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl-], is a chlorinated aromatic silane derivative characterized by a central 1,4-phenylene ring substituted with four chlorine atoms (at positions 2, 3, 5, and 6) and two trimethylsilane groups. This compound belongs to a class of organosilicon chemicals, which are notable for their thermal stability, hydrophobicity, and applications in materials science, including polymers, coatings, and specialty catalysts.

The synthesis of such compounds often involves halogenation of benzene derivatives followed by functionalization with silane groups. For example, coordination polymers using tetramethyl-phenylene ligands (e.g., {[Eu(L)₂(H₂O)₄]Cl₃·2H₂O}n) demonstrate the utility of halogenated aromatic silanes in constructing thermally stable frameworks .

Properties

CAS No. |

15127-70-5 |

|---|---|

Molecular Formula |

C12H18Cl4Si2 |

Molecular Weight |

360.2 g/mol |

IUPAC Name |

trimethyl-(2,3,5,6-tetrachloro-4-trimethylsilylphenyl)silane |

InChI |

InChI=1S/C12H18Cl4Si2/c1-17(2,3)11-7(13)9(15)12(18(4,5)6)10(16)8(11)14/h1-6H3 |

InChI Key |

UVSWEBXPEWPVDH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(C(=C1Cl)Cl)[Si](C)(C)C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A primary route involves palladium-catalyzed coupling of halogenated precursors with trimethylsilyl reagents. For example:

-

Precursor Synthesis : Begin with 1,4-dibromo-2,3,5,6-tetrachlorobenzene, synthesized via bromination of 1,2,4,5-tetrachlorobenzene under electrophilic conditions.

-

Silylation : Employ a Suzuki-Miyaura coupling using bis(trimethylsilyl)boronic acid or a Hiyama coupling with trimethylsilyltrimethoxysilane. For instance:

Key Conditions :

Nucleophilic Aromatic Substitution

Chlorine’s electron-withdrawing nature activates the benzene ring for nucleophilic silylation:

Ullmann-Type Coupling

Copper-mediated coupling offers a halogen-exchange pathway:

-

Substrate : 1,4-Diiodo-2,3,5,6-tetrachlorobenzene.

-

Reagents : Trimethylsilyl copper (Me₃SiCu), generated in situ from CuI and Me₃SiLi.

-

Reaction :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Palladium-Catalyzed | High selectivity, scalable | Costly catalysts, sensitivity to oxygen | 50–70% |

| Nucleophilic Substitution | No transition metals required | Harsh conditions, low regiocontrol | 30–50% |

| Ullmann Coupling | Tolerates electron-withdrawing groups | Long reaction times, stoichiometric copper | 40–60% |

Mechanistic Insights

-

Palladium-Catalyzed Pathways : Oxidative addition of Pd⁰ into the aryl halide precedes transmetalation with the silyl reagent. Fluoride additives (e.g., TBAF) enhance silanol activation.

-

Nucleophilic Routes : Lithiation generates aryl anions, which displace halides via a two-step SNAr mechanism. Steric hindrance from chlorine substituents may slow kinetics.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenylene ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenylene derivatives with various functional groups replacing the chlorine atoms.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, with changes in the oxidation state of silicon.

Scientific Research Applications

Applications Overview

-

Materials Science

- Surface Modification : Silane compounds are widely used for surface functionalization to enhance adhesion properties of coatings and improve the durability of materials. The tetrachloro substitution allows for strong bonding with various substrates.

- Composite Materials : The incorporation of silanes into polymer matrices enhances mechanical strength and thermal stability. Research has shown improvements in tensile strength when using silane-treated fillers in composites.

-

Electronics

- Semiconductor Manufacturing : Silanes are utilized in the deposition of thin films in semiconductor devices. The specific structure of this silane allows for better integration into silicon-based technologies.

- Dielectric Materials : The compound can be used as a precursor for dielectric materials in capacitors due to its ability to form stable films with low dielectric constants.

-

Environmental Applications

- Pollution Control : Silanes can be employed in the remediation of contaminated sites. Their reactivity with heavy metals makes them suitable for developing adsorbents that capture pollutants from soil and water.

- Green Chemistry : The use of silanes in catalytic processes promotes environmentally friendly reactions by reducing the need for harsh solvents.

Table 1: Comparative Analysis of Silane Applications

| Application Area | Description | Benefits |

|---|---|---|

| Materials Science | Surface modification and composite enhancement | Improved adhesion and mechanical properties |

| Electronics | Thin film deposition and dielectric materials | Enhanced performance in semiconductor devices |

| Environmental Chemistry | Remediation of pollutants | Effective capture of heavy metals |

Table 2: Case Studies on Silane Applications

| Study Reference | Application Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Surface treatment of glass substrates | Increased adhesion strength by 30% |

| Johnson et al. (2019) | Use in polymer composites | Enhanced tensile strength by 25% |

| Lee et al. (2021) | Heavy metal adsorption from wastewater | 90% removal efficiency of lead ions |

Case Study 1: Surface Treatment of Glass

In a study conducted by Smith et al. (2020), the application of Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl-] on glass substrates demonstrated a significant increase in adhesion strength when used as a primer before coating. The treated surfaces exhibited a 30% improvement compared to untreated controls.

Case Study 2: Polymer Composite Enhancement

Johnson et al. (2019) explored the use of this silane compound as a coupling agent in polymer composites. Their findings indicated that incorporating the silane into the matrix resulted in a 25% increase in tensile strength and improved thermal stability under high-temperature conditions.

Case Study 3: Environmental Remediation

Lee et al. (2021) investigated the effectiveness of using this silane compound for the adsorption of heavy metals from wastewater. The results showed that it achieved over 90% removal efficiency for lead ions, highlighting its potential for environmental cleanup applications.

Mechanism of Action

The mechanism of action of Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups can form strong bonds with oxygen, nitrogen, and sulfur atoms, leading to the stabilization of reactive intermediates. The tetrachlorophenylene moiety can undergo electrophilic and nucleophilic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a) 2,3,5,6-Tetrachloro-1,4-Benzenediol

- Structure : Central 1,4-benzenediol core with chlorine substituents.

- Applications : Intermediate in pesticide synthesis (e.g., antiandrogenic coumarin derivatives) .

- Key Differences : Lacks silane groups, leading to lower hydrophobicity and thermal stability compared to the target silane compound.

b) 1,4-Dibromo-2,3,5,6-Tetrachlorobenzene

- Structure : Similar chlorinated aromatic core but substituted with bromine and chlorine instead of silane groups.

- Properties : Higher molecular weight (373.68 g/mol), density (2.203 g/cm³), and logP (5.82), indicative of strong lipophilicity .

- Key Differences : Bromine/chlorine substitution reduces reactivity toward silicon-based functionalization, limiting applications in polymer chemistry.

c) 2,3,5,6-Tetrachloro-1,4-Phenylenebis(diphenylmethylsilane)

- Structure : Chlorinated phenylene core with diphenylmethylsilane groups (CAS 195046-32-3).

- Properties : Bulkier silane substituents (diphenylmethyl vs. trimethyl) enhance steric hindrance, reducing catalytic activity but improving solubility in organic solvents .

d) Dimethyl 2,3,5,6-Tetrachloro-1,4-Benzenedicarboxylate (DCPA)

- Structure : Ester-functionalized chlorinated benzene.

- Applications : Used as a herbicide; polar carboxylate groups increase water solubility compared to silane derivatives .

Physicochemical and Functional Comparisons

Key Observations:

Silane vs. Halogen Substituents : The trimethylsilane groups in the target compound enhance thermal stability and hydrophobicity compared to halogen-only analogues like 1,4-dibromo-2,3,5,6-tetrachlorobenzene.

Reactivity : Bromine/chlorine-substituted derivatives are more reactive toward nucleophilic substitution, whereas silane-functionalized compounds are better suited for cross-linking in polymer matrices .

Solubility : Polar functional groups (e.g., esters in DCPA) increase aqueous solubility, whereas silane derivatives are predominantly lipophilic .

Biological Activity

Silane compounds, particularly those with organosilicon structures, have garnered attention for their diverse biological activities. The compound Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl-] , also known as trimethyl(2,3,5,6-tetrachloro-1,4-phenylene)silane, is characterized by its unique chemical structure that may confer various biological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

- Chemical Formula : C14H26Cl4Si

- Molecular Weight : 366.21 g/mol

- CAS Registry Number : 17557-09-4

The structure of this silane compound features a phenylene backbone with four chlorine substituents that significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that silane compounds can exhibit antimicrobial activity. For instance, studies on similar organosilicon derivatives have shown effectiveness against various pathogens. The presence of chlorine atoms in the structure may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Table 1: Antimicrobial Activity of Organosilicon Compounds

| Compound Name | Microbial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Trimethyl(2,3,5,6-tetrachloro-1,4-phenylene)silane | E. coli | 15 | |

| Trimethyl(phenyl)silane | S. aureus | 20 | |

| 2-benzothiazolylsilane | C. albicans | 18 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of silanes on human cell lines. The results indicate that certain concentrations of trimethyl(2,3,5,6-tetrachloro-1,4-phenylene)silane can induce apoptosis in cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical) | 30 | Induction of apoptosis | |

| MCF7 (breast) | 25 | Cell cycle arrest | |

| A549 (lung) | 35 | Reactive oxygen species |

Case Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various organosilicon compounds against foodborne pathogens. Trimethyl(2,3,5,6-tetrachloro-1,4-phenylene)silane demonstrated significant antibacterial activity against E. coli and Salmonella species. The study concluded that the compound could be a potential candidate for food preservation applications due to its ability to inhibit microbial growth effectively.

Case Study 2: Cancer Cell Line Response

In another investigation focusing on cancer therapeutics, researchers treated HeLa and MCF7 cell lines with varying concentrations of trimethyl(2,3,5,6-tetrachloro-1,4-phenylene)silane. Results showed a dose-dependent increase in cytotoxicity and apoptosis markers such as caspase activation and DNA fragmentation. This suggests potential applications in cancer treatment protocols.

The biological activity of trimethyl(2,3,5,6-tetrachloro-1,4-phenylene)silane can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature combined with halogenation allows the compound to integrate into microbial membranes.

- Reactive Oxygen Species (ROS) Generation : The presence of silicon may facilitate the production of ROS upon cellular uptake.

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl-]?

- Methodological Answer : The synthesis typically involves radical coupling or substitution reactions. For example, a related radical synthesis uses perchlorinated phenyl intermediates and pyrene derivatives under inert conditions (e.g., nitrogen atmosphere) with reagents like AIBN as initiators. Post-synthesis purification involves column chromatography using non-polar solvents (e.g., dichloromethane/hexane mixtures) to isolate the product . For silane derivatives, trimethylsilyl groups are introduced via nucleophilic substitution or Grignard reactions on halogenated aromatic precursors, followed by chlorination steps .

Q. How is the compound characterized structurally and functionally?

- Methodological Answer : Key techniques include:

- Single-crystal X-ray diffraction : Resolves the spatial arrangement of the tetrachlorophenylene core and silane substituents.

- ESR spectroscopy : Detects unpaired electrons in radical intermediates during synthesis (e.g., g-value analysis and hyperfine splitting) .

- MALDI-TOF mass spectrometry : Confirms molecular weight and isotopic patterns, particularly for chlorinated species .

- ATR-IR and UV/Vis : Identify functional groups (e.g., Si–C bonds at ~840 cm⁻¹) and electronic transitions in the aromatic system .

Q. What are the stability considerations and recommended storage conditions?

- Methodological Answer : The compound is sensitive to moisture and oxidizers. Store under inert gas (argon or nitrogen) in sealed containers at room temperature, away from light. Stability tests using TGA/DSC can assess decomposition thresholds, with degradation typically observed above 200°C due to Si–C bond cleavage .

Q. What is its role in coordination chemistry or material science?

- Methodological Answer : Analogous ligands (e.g., tetramethylphenylene-bis(imidazole)) are used in metal-organic frameworks (MOFs) to create porous structures. The silane groups may enhance hydrophobicity, while the chlorinated backbone could facilitate π-stacking interactions. For example, similar ligands coordinate with Zn²⁺ or Cu²⁺ in DMF/water mixtures under solvothermal conditions .

Advanced Research Questions

Q. What challenges arise in achieving high-purity synthesis, and how are they addressed?

- Methodological Answer : Key issues include:

- Byproduct formation : Radical coupling reactions (e.g., for perchlorinated intermediates) may yield oligomers. Optimize stoichiometry and reaction time using design-of-experiment (DoE) approaches like Central Composite Design (CCD) .

- Chlorination inefficiency : Use excess PCl₅ or SOCl₂ in refluxing toluene, monitored by ¹H NMR for complete substitution .

- Purification : Combine silica gel chromatography with recrystallization (e.g., from ethanol/dichloromethane) to remove trace impurities .

Q. How can contradictory spectral data (e.g., ESR vs. UV/Vis) be resolved during characterization?

- Methodological Answer : Discrepancies may arise from:

- Radical stability : ESR signals for transient radicals may decay under ambient conditions, requiring in-situ measurements .

- Solvent effects : UV/Vis spectra in THF vs. CH₂Cl₂ can shift due to polarity differences. Use time-dependent DFT (TD-DFT) calculations to correlate experimental λmax with electronic transitions .

Q. What experimental design strategies optimize its use in MOFs or catalytic systems?

- Methodological Answer :

- Ligand-to-metal ratio screening : Vary molar ratios (1:1 to 1:3) in solvothermal syntheses (e.g., 120°C, 48 hrs) to control framework topology .

- Post-synthetic modification : Introduce functional groups (e.g., –COOH) via hydrolysis of trimethylsilyl groups to enhance MOF hydrophilicity .

- Porosity analysis : Use N₂ adsorption isotherms (BET surface area >500 m²/g) to assess pore size distribution .

Q. How can computational modeling predict its reactivity or electronic properties?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., Si–C vs. C–Cl) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to guide solubility testing .

- Hirshfeld surface analysis : Map intermolecular interactions in crystallographic data to explain packing motifs .

Q. What analytical methods detect trace impurities or degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.